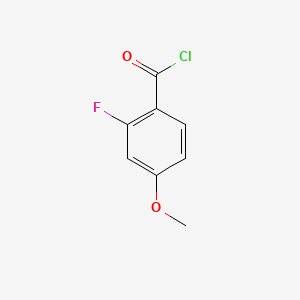

2-Fluoro-4-methoxybenzoyl chloride

Description

Significance of Acyl Chlorides as Synthetic Intermediates

Acyl chlorides are among the most reactive of the carboxylic acid derivatives, which also include acid anhydrides, esters, and amides. wikipedia.orgcrunchchemistry.co.uk This high reactivity makes them exceptionally useful for introducing acyl groups into other molecules, a fundamental process in organic synthesis. numberanalytics.com They readily undergo nucleophilic acyl substitution reactions with a wide range of nucleophiles. For instance, they react with alcohols to form esters, with amines to produce amides, and with salts of carboxylic acids to yield acid anhydrides. wikipedia.orgcrunchchemistry.co.uk This versatility has cemented their role as essential building blocks for creating more complex molecules. fiveable.me In fact, it is estimated that acyl chloride intermediates are utilized in the synthesis of approximately 70% of all pharmaceuticals. ontosight.ai

The conversion of a carboxylic acid to an acyl chloride is typically achieved using reagents like thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), phosphorus trichloride (B1173362) (PCl₃), or phosphorus pentachloride (PCl₅). crunchchemistry.co.ukpearson.com The choice of reagent can depend on the specific requirements of the synthesis, with oxalyl chloride often being a milder and more selective option. wikipedia.org A significant advantage of using thionyl chloride is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. crunchchemistry.co.uk

Role of Halogenated and Methoxy-Substituted Benzoyl Chlorides in Chemical Research

The introduction of halogen and methoxy (B1213986) substituents onto the benzene (B151609) ring of benzoyl chloride significantly influences the compound's reactivity and provides a powerful tool for chemists to fine-tune the properties of target molecules. nih.govacs.org

Halogenated benzoyl chlorides , particularly those containing fluorine, are of great interest in medicinal chemistry and materials science. The presence of fluorine can dramatically alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and biological activity. researchgate.netmdpi.com For example, 2,4-dichloro-5-fluorobenzoyl chloride is a key intermediate in the synthesis of fluoroquinolone antibiotics like ciprofloxacin. hdinresearch.com The strategic placement of halogen atoms on the benzoyl chloride ring allows for the synthesis of a wide array of pharmacologically active compounds and advanced materials. rsc.orgresearchgate.net

Methoxy-substituted benzoyl chlorides are also valuable intermediates in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. ontosight.aichemicalbook.com The methoxy group can influence the electronic properties of the benzoyl chloride and can be a key structural feature in biologically active molecules. For instance, methoxy-substituted benzoylpiperidine fragments are considered privileged structures in medicinal chemistry, appearing in a variety of bioactive compounds. nih.gov Research has shown that methoxy-substituted 2-benzoyl-1-benzofuran derivatives are being investigated as potential antagonists for adenosine (B11128) A1 and A2A receptors, which are targets for diseases like Alzheimer's and Parkinson's. nih.gov

Overview of Research Trends in Fluorinated Benzoyl Chloride Chemistry

The field of fluorinated benzoyl chloride chemistry is driven by the increasing demand for novel fluorinated organic molecules in pharmaceuticals, agrochemicals, and materials science. researchgate.netrsc.org A significant trend is the development of new and more efficient methods for the synthesis of fluorinated compounds. rsc.org This includes advancements in catalytic methods and the use of novel fluorinating reagents. thermofisher.com

Researchers are exploring various strategies to introduce fluorine and fluorine-containing groups into aromatic systems. rsc.org One area of focus is the use of aryne intermediates for the synthesis of fluorinated aromatic and heterocyclic molecules. researchgate.netrsc.org Another trend is the development of practical and selective fluorination reactions, including those that can be performed under mild conditions. thermofisher.com The synthesis of chiral fluorinated compounds is also a major area of research, as the introduction of fluorine can have a profound impact on the biological activity of enantiomers. mdpi.com

Furthermore, there is a growing emphasis on sustainable and "green" chemistry principles in the production of fluorinated intermediates. hdinresearch.com This includes the development of processes that minimize waste, use less hazardous solvents, and are more energy-efficient. hdinresearch.com The unique properties of fluorinated compounds ensure that research into fluorinated benzoyl chlorides and their derivatives will remain a vibrant and important area of chemical science. researchgate.net

Interactive Data Table for 2-Fluoro-4-methoxybenzoyl chloride

| Property | Value |

| Compound Name | This compound |

| Molecular Formula | C₈H₆ClFO₂ |

| Molecular Weight | 188.58 g/mol |

| CAS Number | 154484-71-6 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 49-51 °C |

| Boiling Point | 118-120 °C at 10 mmHg |

| SMILES | COC1=CC(=C(C=C1)F)C(=O)Cl |

| InChI | InChI=1S/C8H6ClFO2/c1-12-5-2-3-6(8(9)11)7(10)4-5/h2-4H,1H3 |

| InChIKey | UHLDNUXKNREILG-UHFFFAOYSA-N |

Data sourced from publicly available chemical databases. uni.lu

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-methoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c1-12-5-2-3-6(8(9)11)7(10)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHLDNUXKNREILG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40560870 | |

| Record name | 2-Fluoro-4-methoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321-24-4 | |

| Record name | 2-Fluoro-4-methoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-4-methoxybenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Fluoro 4 Methoxybenzoyl Chloride

Established Synthetic Routes for Benzoyl Chlorides

The conversion of aromatic carboxylic acids into their corresponding benzoyl chlorides is a fundamental transformation in organic synthesis. The resulting acyl chlorides are highly reactive and serve as key precursors for the formation of esters, amides, and other carbonyl derivatives through nucleophilic acyl substitution. The two most prevalent and reliable reagents for this purpose are thionyl chloride and oxalyl chloride.

Carboxylic Acid Chlorination with Thionyl Chloride (SOCl₂)

A direct synthesis of 2-fluoro-4-methoxybenzoyl chloride involves refluxing 2-fluoro-4-methoxybenzoic acid in an excess of thionyl chloride. researchgate.net The reaction proceeds to completion, and the excess thionyl chloride, which also serves as the solvent, can be removed by distillation to yield the desired product. The byproducts of this reaction, hydrogen chloride (HCl) and sulfur dioxide (SO₂), are gaseous and can be easily removed from the reaction mixture, which simplifies the purification process. youtube.com

The general mechanism for the reaction between a carboxylic acid and thionyl chloride begins with the nucleophilic attack of the carboxylic acid's oxygen on the sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and subsequent formation of a chlorosulfite intermediate. The chloride ion then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of the acyl chloride with the release of sulfur dioxide and hydrogen chloride. researchgate.netcommonorganicchemistry.com

The rate of chlorination of carboxylic acids with thionyl chloride can be significantly increased by the addition of a catalytic amount of N,N-Dimethylformamide (DMF). blogspot.comchemicalbook.com The catalytic action of DMF proceeds through the formation of a Vilsmeier reagent, an electrophilic iminium salt, from the reaction of DMF with thionyl chloride. researchgate.net

The synthesis of acyl chlorides using thionyl chloride can be optimized by controlling several reaction parameters. These include the reaction temperature, the stoichiometry of the reagents, and the use of a solvent.

Typically, the reaction is carried out at reflux temperature to ensure a reasonable reaction rate. An excess of thionyl chloride is often used to drive the reaction to completion and can also serve as the solvent. researchgate.net However, in some cases, an inert solvent such as dichloromethane (B109758) or toluene (B28343) may be employed.

For sensitive substrates, the reaction conditions can be made milder by performing the reaction at lower temperatures, often in the presence of a catalyst like DMF. chemicalbook.com The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) to determine the point of completion. Proper work-up procedures are crucial to remove any remaining thionyl chloride and acidic byproducts. This often involves distillation or co-evaporation with an inert solvent.

Table 1: Reaction Parameters for Thionyl Chloride Mediated Synthesis

| Parameter | Condition | Rationale |

| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Efficient, gaseous byproducts. youtube.com |

| Catalyst (optional) | N,N-Dimethylformamide (DMF) | Increases reaction rate via Vilsmeier reagent. blogspot.comchemicalbook.com |

| Temperature | Room temperature to reflux | Balances reaction rate and potential side reactions. |

| Solvent | Neat (excess SOCl₂) or inert solvent (e.g., DCM, toluene) | Solubilizes reactants and controls reaction temperature. |

| Stoichiometry | Excess thionyl chloride is common | Drives the reaction to completion. researchgate.net |

Carboxylic Acid Chlorination with Oxalyl Chloride ((COCl)₂)

Oxalyl chloride is another highly effective reagent for the conversion of carboxylic acids to acyl chlorides. It is often considered a milder and more selective alternative to thionyl chloride, though it is also more expensive. The byproducts of the reaction with oxalyl chloride, namely carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gaseous, which facilitates their removal and the isolation of the pure acyl chloride.

The reaction is typically carried out in an inert solvent like dichloromethane (DCM) at room temperature. researchgate.net The mechanism is similar in principle to that of thionyl chloride, involving the formation of a reactive intermediate that is readily converted to the acyl chloride.

Similar to its role in thionyl chloride reactions, DMF is a highly effective catalyst for the chlorination of carboxylic acids with oxalyl chloride. youtube.com The reaction between DMF and oxalyl chloride generates the same Vilsmeier reagent as in the thionyl chloride reaction. youtube.com

The catalytic cycle begins with the reaction of DMF and oxalyl chloride to form the electrophilic iminium intermediate. youtube.com This intermediate then reacts with the carboxylic acid. A subsequent nucleophilic attack by the chloride ion on the activated carbonyl group yields the acyl chloride, regenerates the DMF catalyst, and releases carbon dioxide and carbon monoxide. The use of catalytic DMF significantly accelerates the reaction, often allowing it to proceed to completion at room temperature in a short amount of time.

Table 2: Comparison of Chlorinating Agents

| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |

| Reactivity | High | High, but often milder |

| Byproducts | SO₂, HCl (gaseous) | CO, CO₂, HCl (gaseous) |

| Conditions | Often requires heating/reflux | Often proceeds at room temperature researchgate.net |

| Catalyst | DMF (optional, but common) blogspot.com | DMF (often required for good rates) youtube.com |

| Cost | Less expensive | More expensive |

In an effort to develop more environmentally friendly synthetic methods, the use of solvent-free reaction conditions has been explored. For the synthesis of certain acyl chlorides, it has been demonstrated that the reaction between a carboxylic acid and oxalyl chloride can proceed efficiently in the absence of a solvent.

In such a procedure, the carboxylic acid is directly treated with oxalyl chloride, often with the addition of a catalytic amount of DMF. The reaction mixture is typically stirred at or slightly above room temperature. The absence of a solvent reduces waste and simplifies the work-up procedure, as the excess oxalyl chloride and byproducts can be removed under reduced pressure to yield the crude acyl chloride. This approach is particularly advantageous when the product is a liquid and can be purified by distillation. This methodology aligns with the principles of green chemistry by minimizing the use of volatile organic compounds.

Utilization of Phosphorus Pentachloride (PCl₅)

A traditional and effective method for the preparation of acyl chlorides from carboxylic acids is the use of phosphorus pentachloride (PCl₅). libretexts.orgchemguide.co.uklibretexts.org This reaction involves treating 2-fluoro-4-methoxybenzoic acid with PCl₅. The hydroxyl group (-OH) of the carboxylic acid is substituted by a chlorine atom, yielding this compound. youtube.comyoutube.com

R-COOH + PCl₅ → R-COCl + POCl₃ + HCl

While effective, this method produces hydrogen chloride and phosphorus oxychloride as byproducts, which require careful handling and separation from the desired product. chemguide.co.uk

Precursor Synthesis Strategies for 2-Fluoro-4-methoxybenzoic Acid

The availability of the starting material, 2-fluoro-4-methoxybenzoic acid, is crucial for the synthesis of the target acyl chloride. Several strategies have been developed for the preparation of this key precursor.

The Fries rearrangement is a notable method for synthesizing hydroxyaryl ketones, which can be further processed to obtain the desired benzoic acid derivative. organic-chemistry.orgsigmaaldrich.com In a scalable synthesis, 2-fluorophenyl acetate (B1210297) undergoes a Lewis acid-catalyzed Fries rearrangement. researchgate.net This reaction typically yields a mixture of ortho and para isomers. The para isomer, 4-fluoro-2-hydroxyacetophenone, can be separated and then converted to 3-fluoro-4-methoxybenzoyl chloride. researchgate.net The regioselectivity of the Fries rearrangement can be influenced by reaction conditions such as temperature and the choice of catalyst. organic-chemistry.org

Another synthetic route involves the modification of readily available aromatic compounds through demethylation and fluorination reactions. For instance, the synthesis of 2-fluoro-4-methoxyaniline (B1334285) has been achieved from 2-fluorophenol (B130384) through a sequence of nitration, alkylation with dimethyl sulfate, and subsequent reduction of the nitro group. orgsyn.org This aniline (B41778) derivative can then serve as a precursor for introducing the required functional groups to form 2-fluoro-4-methoxybenzoic acid.

Advanced and Green Chemistry Approaches in Acyl Chloride Synthesis

Recognizing the hazardous nature of some traditional reagents and the instability of certain acyl chlorides, modern chemistry has focused on developing safer and more efficient synthetic methods.

Mechanochemistry presents a green alternative to traditional solvent-based synthesis. This technique involves the use of mechanical force, such as grinding or milling, to initiate and sustain chemical reactions. The solvent-free nature of mechanochemical synthesis reduces waste and can lead to faster reaction times and different product selectivities compared to solution-phase reactions. While specific applications to this compound are not extensively documented, the general applicability of mechanochemistry for the synthesis of various organic compounds suggests its potential as a more environmentally friendly route for acyl chloride production.

Sustainable and Environmentally Benign Techniques

The growing emphasis on green chemistry has spurred research into more sustainable and environmentally friendly methods for synthesizing chemical compounds. For the production of this compound, this involves exploring techniques that minimize waste, reduce energy consumption, and utilize less hazardous materials compared to traditional synthetic routes. Key areas of development include the adoption of flow chemistry, the use of alternative energy sources like microwave and ultrasound irradiation, and the investigation of greener reagents.

Flow Chemistry Approaches

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of acyl chlorides. allfordrugs.combeilstein-journals.org The conversion of a carboxylic acid to its corresponding acyl chloride is often an exothermic reaction and may involve toxic or corrosive reagents like thionyl chloride or oxalyl chloride. Flow reactors, with their high surface-area-to-volume ratio, provide superior heat and mass transfer, allowing for precise temperature control and improved safety when handling hazardous intermediates. beilstein-journals.orgacs.org

In a potential flow synthesis of this compound, a solution of 2-fluoro-4-methoxybenzoic acid in an appropriate solvent would be continuously mixed with a stream of a chlorinating agent before entering a heated reactor coil. The residence time in the reactor can be precisely controlled to ensure complete conversion while minimizing the formation of byproducts. acs.org This setup reduces the volume of hazardous reagents handled at any given time and allows for rapid reaction optimization. Furthermore, in-line purification and analysis techniques can be integrated into the flow system, creating a streamlined and automated process. mdpi.comrsc.org

Interactive Data Table: Comparison of Batch vs. Conceptual Flow Synthesis for the Chlorination of 2-Fluoro-4-methoxybenzoic Acid

| Parameter | Traditional Batch Synthesis | Conceptual Flow Synthesis |

| Reaction Time | 1 - 3 hours | < 15 minutes residence time |

| Safety | Handling of large volumes of corrosive reagents; potential for thermal runaway. | Small reagent volumes in the reactor at any time; superior heat control reduces risks. beilstein-journals.org |

| Yield | Typically high, but can be affected by side reactions. | Often higher due to precise control over stoichiometry and temperature. beilstein-journals.org |

| Scalability | Scaling up can be challenging and may require significant process redesign. | Readily scalable by extending the operation time or by "numbering-up" (running multiple reactors in parallel). mdpi.com |

| Energy Efficiency | Requires heating and cooling of a large reaction mass. | More energy-efficient due to the small reaction volume and rapid heating. |

Microwave- and Ultrasound-Assisted Syntheses

Microwave (MW) and ultrasound (US) irradiation are alternative energy sources that can significantly accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. rasayanjournal.co.innih.gov

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. This direct heating of the reaction mixture can lead to dramatic rate enhancements. rasayanjournal.co.inbeilstein-journals.org For the synthesis of this compound, using microwave irradiation could reduce the reaction time from hours to minutes. mdpi.com This rapid heating also minimizes the potential for side-product formation.

Ultrasound-assisted synthesis employs acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures. This phenomenon can enhance mass transfer and increase the reactivity of chemical species, accelerating the reaction. nih.govnih.gov This technique has been shown to be energy-efficient and can significantly shorten reaction times, for example, from 48 hours to just a few hours in certain nucleophilic substitution reactions. nih.gov

Interactive Data Table: Comparison of Synthesis Methods for Acyl Chloride Formation

| Method | Typical Reaction Time | Energy Source | Key Advantages |

| Conventional Heating | 1 - 12 hours | Thermal (Oil Bath, Heating Mantle) | Well-established and widely used. |

| Microwave Irradiation | 5 - 30 minutes | Dielectric Heating | Rapid reaction rates, higher yields, reduced side products. rasayanjournal.co.innih.gov |

| Ultrasound Irradiation | 1 - 4 hours | Acoustic Cavitation | Energy efficiency, enhanced mass transfer, shorter reaction times. nih.govnih.gov |

Use of Greener Chlorinating Agents

A significant aspect of making the synthesis of this compound more environmentally benign is the choice of the chlorinating agent. Traditional reagents such as thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are effective but produce corrosive and toxic byproducts (SO₂, HCl, and CO, CO₂ respectively).

Research into greener alternatives is ongoing. One strategy is the use of solid-supported chlorinating agents, which can simplify product purification and minimize waste streams. Another approach involves using reagents that generate less harmful byproducts. While direct, widely adopted green replacements for the efficient conversion of benzoic acids to benzoyl chlorides are still under development, combining existing reagents with advanced process technologies like flow chemistry can mitigate many of the hazards and environmental impacts associated with their use.

Reactivity and Reaction Mechanisms of 2 Fluoro 4 Methoxybenzoyl Chloride

Friedel-Crafts Acylation

Friedel-Crafts acylation is a powerful method for the formation of carbon-carbon bonds, allowing for the introduction of an acyl group onto an aromatic ring to form a ketone. libretexts.orglibretexts.org 2-Fluoro-4-methoxybenzoyl chloride serves as an effective acylating agent in these reactions, typically in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). youtube.comyoutube.com

The reaction of this compound with an aromatic compound, such as benzene (B151609) or a substituted derivative like anisole (B1667542), leads to the formation of a substituted benzophenone (B1666685). The general transformation involves the activation of the acyl chloride by a Lewis acid to generate a highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution with the aromatic substrate. tamu.edunih.govmasterorganicchemistry.com

For example, the acylation of anisole with an acyl chloride typically yields the para-substituted product as the major isomer due to the ortho, para-directing effect of the methoxy (B1213986) group on the anisole ring. nih.govresearchgate.net In the case of this compound reacting with anisole, the expected major product would be (2-fluoro-4-methoxyphenyl)(4-methoxyphenyl)methanone.

| Reactant 1 | Reactant 2 | Catalyst | Expected Major Product |

| This compound | Benzene | AlCl₃ | (2-Fluoro-4-methoxyphenyl)(phenyl)methanone |

| This compound | Anisole | AlCl₃ | (2-Fluoro-4-methoxyphenyl)(4-methoxyphenyl)methanone |

The formation of a benzoyl cation (acylium ion) is a key step in the Friedel-Crafts acylation mechanism. sigmaaldrich.com This highly reactive intermediate can be "trapped" by a sufficiently nucleophilic aromatic compound. Research on the solvolysis of benzoyl chlorides in weakly nucleophilic media has provided evidence for the existence of these cationic intermediates. nih.gov In the context of Friedel-Crafts reactions, the aromatic substrate acts as the trapping agent for the 2-fluoro-4-methoxybenzoyl cation generated in situ. The efficiency of this trapping is dependent on the nucleophilicity of the aromatic ring and the reaction conditions.

Advanced Reaction Pathways

Beyond fundamental reactions like hydrolysis and Friedel-Crafts acylation, this compound can be a precursor in the synthesis of more complex molecular architectures, particularly fluorinated aromatic compounds which are of interest in medicinal chemistry and materials science. nih.govmq.edu.aumq.edu.au

The synthesis of various fluorinated benzophenones, xanthones, acridones, and thioxanthones has been reported through methods that could potentially utilize this compound or its derivatives. nih.gov For instance, the synthesis of fluorinated benzophenones can be achieved through Friedel-Crafts reactions, and these products can then undergo further transformations such as intramolecular cyclizations or nucleophilic aromatic substitutions to build more elaborate heterocyclic systems. nih.govrawdatalibrary.net

For example, a synthesized fluorinated benzophenone could undergo an intramolecular nucleophilic aromatic substitution, where a nucleophile on one of the phenyl rings displaces a fluorine atom on the other, to form a cyclic compound like a xanthone. The specific substitution pattern of this compound offers a unique starting point for creating diverse, highly functionalized fluorinated aromatic structures.

Cross-Coupling Reactions for Ketone Synthesis

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon bonds. This compound can serve as an electrophilic partner in several such reactions to produce substituted ketones, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. mdpi.com

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. nih.gov This reaction can be adapted for the synthesis of ketones by using acyl chlorides, such as this compound, as the electrophile. mdpi.comnih.gov

The reaction involves the coupling of this compound with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. The catalytic cycle typically begins with the oxidative addition of the acyl chloride to a Pd(0) species, forming a Pd(II) complex. This is followed by transmetalation with the boronic acid, where the organic group from the boron atom is transferred to the palladium center. The final step is reductive elimination, which yields the desired ketone and regenerates the Pd(0) catalyst. nih.gov

A variety of palladium catalysts, such as those containing phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands, can be employed for this transformation. nih.gov The choice of base and solvent is also crucial for the success of the reaction, with inorganic bases in solvents like toluene (B28343) often being effective. mdpi.com

Table 1: Representative Suzuki-Miyaura Cross-Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-Fluoro-4-methoxybenzophenone |

A more recent development in cross-coupling chemistry is the use of visible-light photoredox catalysis. This method allows for the coupling of acyl chlorides with potassium alkoxymethyltrifluoroborates to synthesize α-alkoxyketones under mild conditions. nih.gov

This reaction proceeds via a single-electron-transfer (SET) mechanism, often in conjunction with nickel catalysis. A photocatalyst, upon absorption of visible light, becomes excited and can then reduce the potassium alkoxymethyltrifluoroborate, leading to the formation of a radical species. This radical can then engage in a catalytic cycle with a nickel complex and the acyl chloride to form the final α-alkoxyketone product. This method is notable for its operational simplicity and the use of stable starting materials. nih.gov

Table 2: Photoredox Cross-Coupling for α-Alkoxyketone Synthesis

| Acyl Chloride | Boron Reagent | Catalyst System | Product Type |

| This compound | Potassium alkoxymethyltrifluoroborate | Visible-light photocatalyst + Ni catalyst | α-Alkoxyketone |

Formation of Acyl Disulfides and Thioesters

This compound readily reacts with sulfur nucleophiles. The reaction with thiols is a common method for the synthesis of thioesters, which are important compounds in biochemistry and organic synthesis. tudelft.nl

The direct acylation of thiols with acyl chlorides can be slow but can be catalyzed by various reagents. tudelft.nl For instance, iron(III) chloride (FeCl₃) has been shown to be an effective heterogeneous catalyst for this transformation, allowing the reaction to proceed at room temperature and often without the need for a solvent. tudelft.nl The reaction involves the nucleophilic attack of the thiol on the carbonyl carbon of the acyl chloride, with the subsequent loss of hydrogen chloride to form the thioester.

Thioesters themselves are reactive species and participate in further reactions such as acyl transfer and native chemical ligation. nih.gov

Table 3: Synthesis of Thioesters from this compound

| Reactant 1 | Reactant 2 | Catalyst (optional) | Product |

| This compound | Ethanethiol | FeCl₃ | S-Ethyl 2-fluoro-4-methoxybenzothioate |

Reactions with Carbon Nucleophiles (e.g., Grignard Reagents, Enolates, Gilman Reagents)

The reaction of acyl chlorides like this compound with strong carbon nucleophiles such as Grignard reagents (RMgX) or organolithium reagents (RLi) is a classical method for ketone synthesis. The reaction proceeds through a nucleophilic acyl substitution mechanism where the nucleophile attacks the electrophilic carbonyl carbon. The initially formed tetrahedral intermediate collapses to expel the chloride ion, yielding a ketone.

However, a significant challenge with this method is the potential for over-addition. The ketone product is also an electrophile and can react with a second equivalent of the organometallic reagent. organic-chemistry.org This subsequent reaction, a nucleophilic addition to the ketone, leads to the formation of a tertiary alcohol after acidic workup. mychemblog.com Controlling the reaction conditions, such as using low temperatures and carefully controlling the stoichiometry of the nucleophile, can favor the formation of the ketone, but mixtures of the ketone and tertiary alcohol are common. organic-chemistry.org

The Weinreb ketone synthesis is a highly reliable and widely used method that overcomes the problem of over-addition encountered with Grignard and organolithium reagents. wikipedia.org This strategy involves a two-step process. First, this compound is converted into the corresponding N-methoxy-N-methylamide, also known as a Weinreb-Nahm amide. This is achieved by reacting the acyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base. orientjchem.org

In the second step, the resulting Weinreb-Nahm amide is treated with an organometallic reagent (Grignard or organolithium). The nucleophile adds to the amide carbonyl to form a stable tetrahedral intermediate. This intermediate is chelated by the methoxy group on the nitrogen, which prevents its collapse until an acidic workup is performed. organic-chemistry.orgwikipedia.org During the workup, the intermediate is hydrolyzed to release the desired ketone and N,O-dimethylhydroxylamine. This method is highly chemoselective and tolerates a wide variety of functional groups in the organometallic reagent and the acyl chloride. wikipedia.org

Table 4: Comparison of Reactions with Organometallic Reagents

| Reaction | Reagents | Intermediate | Final Product(s) | Key Feature |

| Grignard Reaction | This compound + 2 eq. CH₃MgBr | Ketone (transient) | Tertiary Alcohol | Prone to over-addition organic-chemistry.orgmychemblog.com |

| Weinreb Ketone Synthesis | 1. This compound + HN(OCH₃)CH₃2. Resulting amide + CH₃MgBr | Stable chelated tetrahedral intermediate | Ketone | Avoids over-addition, high yield of ketone organic-chemistry.orgwikipedia.org |

CO-Retentive Addition Reactions with Alkynes

The addition of acyl chlorides to alkynes can proceed through various pathways. A significant reaction class involves the retention of the carbonyl (CO) group from the acyl chloride in the final product. These reactions are synthetically valuable as they allow for the formation of functionalized alkenes. Specifically, in the context of fluorinated acyl chlorides like this compound, these additions can be facilitated by transition metal catalysts.

Rhodium complexes have been shown to be effective catalysts for the CO-retentive addition of fluorinated acid chlorides to terminal alkynes. figshare.com This process, known as a non-decarbonylative addition, results in the formation of (Z)-1-acyl-2-chloro-1-alkenes with high selectivity and in good yields. figshare.com The catalytic cycle is proposed to involve several key steps. It likely begins with the oxidative addition of the acyl chloride to the rhodium(I) complex. nih.gov This is followed by the insertion of an alkyne into the bond between the rhodium and the chlorine atom. The final step is the reductive elimination of the resulting alkenyl-acyl product, which regenerates the rhodium catalyst. nih.gov The use of phosphine ligands that are more electron-donating can stabilize the key intermediate against decarbonylation, thus favoring the retention of the carbonyl group in the product. nih.gov

Table 1: Overview of Rhodium-Catalyzed CO-Retentive Addition

| Reactants | Catalyst | Key Features | Product Type |

| Acyl Chloride, Terminal Alkyne | Rhodium(I)-phosphine complex | CO-retentive, Stereoselective | (Z)-1-Acyl-2-chloro-1-alkene |

The presence and extent of fluorination on the acyl chloride significantly influence its reactivity in addition reactions to alkynes. Research has demonstrated that perfluorinated acid chlorides undergo efficient rhodium-catalyzed addition to terminal alkynes while retaining the carbonyl group. figshare.com This high reactivity is attributed to the electron-withdrawing nature of the fluorine atoms. In contrast, non-fluorinated acyl chlorides might be more prone to decarbonylation under similar reaction conditions. The reactivity of this compound would be influenced by the single electron-withdrawing fluorine atom on the aromatic ring, balanced by the electron-donating methoxy group. While alkynes are generally less reactive towards electrophiles than alkenes, the presence of a catalyst and the specific electronic properties of the fluorinated acyl chloride facilitate this transformation. libretexts.org

Reaction with Potassium Thiocyanate (B1210189) for Isothiocyanate Derivatives

Acyl chlorides can be readily converted into their corresponding acyl isothiocyanates. This transformation is typically achieved by reacting the acyl chloride with a thiocyanate salt, such as potassium thiocyanate (KSCN). rdd.edu.iqarkat-usa.org In a procedure analogous to the synthesis of 4-methoxybenzoyl isothiocyanate, this compound would be expected to react with potassium thiocyanate in a suitable solvent like dry acetone. rdd.edu.iq The reaction proceeds via nucleophilic substitution, where the thiocyanate ion displaces the chloride from the acyl chloride. The resulting 2-fluoro-4-methoxybenzoyl isothiocyanate is a versatile synthetic intermediate. These acyl isothiocyanates are generally more reactive than their alkyl isothiocyanate counterparts due to the electron-withdrawing acyl group. arkat-usa.org The isothiocyanate products serve as key building blocks for synthesizing a variety of heterocyclic compounds and thiourea (B124793) derivatives. rdd.edu.iqarkat-usa.org

Table 2: Synthesis of Acyl Isothiocyanate

| Starting Material | Reagent | Solvent | Product |

| This compound | Potassium Thiocyanate (KSCN) | Acetone | 2-Fluoro-4-methoxybenzoyl isothiocyanate |

Spectroscopic and Computational Analysis of 2 Fluoro 4 Methoxybenzoyl Chloride and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation of Derivatives

Spectroscopic analysis is fundamental to confirming the identity and purity of newly synthesized derivatives of 2-fluoro-4-methoxybenzoyl chloride. Each technique offers unique insights into the molecular structure.

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic compounds. For derivatives of this compound, a multi-nuclear approach provides a complete picture of the molecular framework.

¹H NMR: Proton NMR spectra reveal the number of different types of protons and their neighboring environments. In a typical derivative, the aromatic protons would appear as distinct multiplets in the downfield region (typically 6.5-8.5 ppm). The chemical shifts are influenced by the electronic effects of the fluorine, methoxy (B1213986), and the new functional group derived from the acyl chloride. The methoxy group protons would present as a sharp singlet, usually around 3.8-4.0 ppm. For instance, in the related p-anisoyl chloride (4-methoxybenzoyl chloride), the aromatic protons appear as two doublets, while in p-fluorobenzoyl chloride, proton signals are observed at approximately 8.15 and 7.19 ppm. chemicalbook.comchemicalbook.com

¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton of the molecule. The carbonyl carbon of the acyl chloride or its derivative (e.g., ester, amide) is particularly diagnostic, appearing significantly downfield (160-170 ppm). The aromatic carbons show complex patterns due to the influence of the substituents and C-F coupling. The carbon attached to the fluorine atom will show a large one-bond coupling constant (¹JCF), while other carbons in the ring will exhibit smaller two-, three-, and four-bond couplings. The methoxy carbon signal is typically found around 55-60 ppm.

¹⁹F NMR: Fluorine-19 NMR is highly sensitive and provides direct information about the chemical environment of the fluorine atom. mdpi.com The chemical shift of the ¹⁹F signal is indicative of the electronic environment around the fluorine atom on the aromatic ring. Coupling between the fluorine and nearby protons (³JHF and ⁴JHF) can be observed in both the ¹H and ¹⁹F spectra, which is crucial for assigning the substitution pattern on the benzene (B151609) ring.

2D-NMR: Two-dimensional NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) are vital for establishing connectivity between protons and carbons that are separated by two or three bonds. This is particularly useful for confirming the assignment of quaternary carbons and linking the carbonyl group to the correct aromatic carbon. NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of atoms, which is critical for elucidating the stereochemistry and conformation of more complex derivatives. The combination of various NMR experiments allows for the complete and unambiguous assignment of the molecular structure. mdpi.com

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Key Feature |

|---|---|---|---|

| ¹H | Aromatic (Ar-H) | 6.5 - 8.5 | Splitting patterns reveal substitution. |

| ¹H | Methoxy (O-CH₃) | 3.8 - 4.0 | Sharp singlet. |

| ¹³C | Carbonyl (C=O) | 160 - 170 | Downfield chemical shift. |

| ¹³C | Aromatic (C-F) | 150 - 165 | Large ¹JCF coupling constant. |

| ¹³C | Methoxy (O-CH₃) | 55 - 60 | Characteristic upfield signal. |

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass with high precision, allowing for the determination of the molecular formula.

MS: In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) for this compound would be observed, along with a characteristic M+2 peak with approximately one-third the intensity due to the ³⁷Cl isotope. Fragmentation patterns often involve the loss of the chlorine atom ([M-Cl]⁺) or the entire acyl group.

LC-MS: Liquid chromatography-mass spectrometry is a powerful technique for analyzing reaction mixtures and purified products, especially for less volatile or thermally sensitive derivatives. nih.gov It combines the separation capabilities of HPLC with the detection power of MS. Using soft ionization techniques like electrospray ionization (ESI), protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ are commonly observed. uni.lu This is particularly useful for confirming the molecular weight of synthesized derivatives. nih.gov For example, widely targeted metabolomic assays have successfully used benzoyl chloride labeling with HPLC-MS/MS to analyze a variety of compounds. nih.gov

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 189.01131 | 130.8 |

| [M+Na]⁺ | 210.99325 | 141.4 |

| [M+K]⁺ | 226.96719 | 138.2 |

| [M+NH₄]⁺ | 206.03785 | 151.8 |

| [M-H]⁻ | 186.99675 | 133.8 |

IR Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in a molecule. For this compound and its derivatives, the most prominent absorption band is the carbonyl (C=O) stretch of the acyl chloride, which is typically found at a high frequency (around 1770-1800 cm⁻¹) due to the electron-withdrawing effect of the chlorine atom. When the acyl chloride is converted to an ester or amide, this frequency shifts to a lower wavenumber (e.g., 1720-1750 cm⁻¹ for esters). Other key bands include the C-F stretch (around 1200-1300 cm⁻¹) and the aromatic C-O-C stretches of the methoxy group (asymmetric around 1250 cm⁻¹ and symmetric around 1030 cm⁻¹). Comprehensive FT-IR spectral libraries are often used as references. thermofisher.com

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The substituted benzene ring acts as a chromophore. Derivatives of this compound are expected to show characteristic absorption bands in the UV region, typically between 200 and 400 nm, corresponding to π→π* transitions of the aromatic system. The exact position and intensity of these bands are influenced by the nature of the substituents on the aromatic ring and the solvent used.

Computational Chemistry and Theoretical Studies

Computational methods are increasingly used in conjunction with experimental data to provide deeper insight into the structural and electronic properties of molecules.

Density Functional Theory (DFT) is a powerful computational quantum mechanics modeling method used to investigate the electronic structure of molecules. For this compound and its derivatives, DFT calculations can be employed to:

Optimize Molecular Geometry: Predict the most stable three-dimensional structure, including bond lengths and angles, which can be compared with experimental data from X-ray crystallography.

Predict Spectroscopic Properties: Calculate NMR chemical shifts and coupling constants. The Gauge-Independent Atomic Orbital (GIAO) method is often used for this purpose and the results can be compared with experimental spectra to aid in signal assignment. mdpi.com DFT can also be used to simulate vibrational (IR) spectra, which helps in the assignment of complex experimental spectra.

Analyze Electronic Properties: Determine properties such as the distribution of electron density, molecular orbital energies (HOMO/LUMO), and the molecular electrostatic potential map. This information is valuable for understanding the reactivity of the molecule, predicting sites susceptible to nucleophilic or electrophilic attack, and explaining observed substituent effects. Time-dependent DFT (TD-DFT) can be used to predict electronic transitions and simulate UV-Vis spectra. mdpi.com

Density Functional Theory (DFT) Calculations

Optimization of Molecular Structures and Energetics

Computational chemistry provides essential tools for determining the most stable three-dimensional arrangement of atoms in a molecule (its optimized structure) and its associated energy. Density Functional Theory (DFT) is a widely used quantum chemical method for this purpose, offering a balance between accuracy and computational cost. researchgate.netmanchester.ac.uk For a molecule like this compound, a typical approach involves using a functional, such as B3LYP, combined with a basis set like 6-311+G(d,p), to perform geometry optimization. manchester.ac.uk

This process calculates the electronic structure of the molecule and adjusts the positions of the atoms until a minimum on the potential energy surface is found. The result is a detailed picture of the molecule's geometry, including precise bond lengths, bond angles, and dihedral angles. For this compound, calculations would reveal the planarity of the benzoyl group and the orientation of the methoxy and fluoro substituents relative to the ring and the carbonyl chloride group. researchgate.net

The energetic information obtained from these calculations includes the total electronic energy, enthalpy, and Gibbs free energy of the molecule. These values are crucial for comparing the stability of different conformations or isomers and for calculating the thermodynamics of reactions involving the compound. For instance, the heterolytic bond dissociation energy of the C-Cl bond can be calculated to predict the ease of forming a benzoyl cation. mdpi.com

Table 1: Illustrative Optimized Geometric Parameters for this compound (Hypothetical Data)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.19 Å |

| Bond Length | C-Cl | 1.78 Å |

| Bond Length | C-F | 1.35 Å |

| Bond Length | C-O(Me) | 1.36 Å |

| Bond Angle | O=C-Cl | 120.5° |

| Bond Angle | C-C-F | 119.8° |

| Bond Angle | C-C-O(Me) | 124.5° |

Note: The data in this table is illustrative and represents typical values that would be obtained from a DFT calculation. Actual values would be determined from a specific computational study.

Analysis of Substituent Effects on Reactivity (e.g., Hammett Equation, Yukawa-Tsuno Equation)

The reactivity of aromatic compounds like this compound is significantly influenced by its substituents. Linear free-energy relationships (LFERs), such as the Hammett and Yukawa-Tsuno equations, provide a quantitative framework for understanding these effects. wikipedia.orgresearchgate.net

The Hammett equation (log(k/k₀) = ρσ) relates the rate constant (k) of a reaction for a substituted derivative to the rate constant of the unsubstituted parent compound (k₀). oxfordreference.com The substituent constant (σ) quantifies the electronic effect (inductive and resonance) of a particular substituent (e.g., -F, -OCH₃), while the reaction constant (ρ) measures the sensitivity of the reaction to these substituent effects. wikipedia.orgresearchgate.net For the hydrolysis of benzoyl chlorides, electron-withdrawing groups (like fluorine, positive σ value) typically accelerate the reaction by stabilizing the negatively charged transition state in an addition-elimination mechanism. Conversely, electron-donating groups (like methoxy, negative σ value) can accelerate reactions that proceed through a carbocationic intermediate (SN1 mechanism). researchgate.netmdpi.com

The Yukawa-Tsuno equation (log(k/k₀) = ρ(σ + r(σ⁺ - σ))) is an extension of the Hammett equation used when there is direct resonance interaction between the substituent and a developing positive charge at the reaction center. wikipedia.orgnih.gov The parameter 'r' quantifies the degree of resonance demand in the transition state. wikipedia.org Studies on the solvolysis of substituted benzoyl chlorides show that the mechanism can shift from a bimolecular addition pathway to a unimolecular SN1 pathway involving an acylium cation, especially in weakly nucleophilic solvents and with electron-donating substituents. mdpi.comnih.gov A plot of log(k) versus the appropriate substituent constants (σ or σ⁺) can reveal the reaction mechanism. A linear plot with σ suggests an addition mechanism, whereas a plot that correlates better with σ⁺ (or requires the Yukawa-Tsuno equation) indicates the development of positive charge and a cationic intermediate. mdpi.comnih.gov

Table 2: Hammett Substituent Constants and Illustrative Relative Solvolysis Rates for para-Substituted Benzoyl Chlorides

| Substituent (X) | σₚ | σ⁺ | Relative Rate (kₓ/kₙ) |

| OCH₃ | -0.27 | -0.78 | 6500 |

| CH₃ | -0.17 | -0.31 | 55 |

| H | 0.00 | 0.00 | 1 |

| Cl | 0.23 | 0.11 | 0.5 |

| NO₂ | 0.78 | 0.79 | 0.01 |

Note: Relative rate data is illustrative and based on findings for solvolysis reactions where a cationic mechanism is significant. researchgate.netmdpi.com

Molecular Dynamics Simulations

While computational methods like DFT provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility, solvent interactions, and the stability of molecular complexes. researchgate.net

For this compound, an MD simulation could be performed by placing the molecule in a simulation box filled with a chosen solvent (e.g., water or an organic solvent) and observing its behavior over nanoseconds or longer. Such a simulation would reveal the rotational dynamics of the methoxy group, the vibrational motions of the atoms, and the formation and breaking of non-covalent interactions (like hydrogen bonds if in a protic solvent) with the surrounding solvent molecules. wikipedia.org

This information is particularly valuable for understanding how the molecule behaves in a realistic chemical environment, which can influence its reactivity and spectroscopic properties. In the context of its derivatives being developed as biologically active agents, MD simulations are crucial for studying the stability of a ligand bound to its target protein, providing a dynamic perspective on the binding interactions predicted by molecular docking. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used extensively in drug discovery and medicinal chemistry to correlate the chemical structure of compounds with their biological activity. nih.govatlantis-press.com If a series of derivatives of this compound were synthesized and tested for a specific biological activity (e.g., enzyme inhibition), QSAR could be employed to build a mathematical model that predicts the activity of new, untested compounds. atlantis-press.com

The process involves several key steps:

Data Set Collection: A series of derivatives with measured biological activities (e.g., IC₅₀ values) is compiled. nih.gov

Descriptor Calculation: For each molecule, a set of numerical parameters, or "descriptors," is calculated. These descriptors quantify various aspects of the molecular structure, including lipophilic (e.g., ClogP), electronic (e.g., HOMO/LUMO energies, partial charges), and steric properties (e.g., molecular weight, molar refractivity). atlantis-press.com

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation that relates a subset of the most relevant descriptors to the observed biological activity. atlantis-press.comatlantis-press.com

Validation: The predictive power of the QSAR model is rigorously tested using both internal validation (e.g., leave-one-out cross-validation, Q²) and external validation (using a separate test set of compounds not used in model development). atlantis-press.com

A successful QSAR model can elucidate which molecular properties are key for activity. For example, a model might show that the inhibitory activity of a series of benzoyl-based derivatives increases with hydrophobicity and the presence of hydrogen bond donors. nih.gov This information is invaluable for guiding the rational design of new, more potent derivatives.

Table 3: Example of Statistical Parameters for a QSAR Model

| Parameter | Description | Typical Value |

| n | Number of compounds in the training set | > 20 |

| R² | Coefficient of determination | > 0.6 |

| Q² (or R²cv) | Cross-validated coefficient of determination | > 0.5 |

| SE | Standard Error of the estimate | Low value |

| F | Fisher statistic | High value |

Note: This table shows typical validation criteria for a predictive QSAR model. atlantis-press.comatlantis-press.commdpi.com

Catalysis in Reactions Involving 2 Fluoro 4 Methoxybenzoyl Chloride

Transition Metal Catalysis

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of complex molecular architectures through a variety of cross-coupling and bond-forming reactions. Key metals in this field include palladium, rhodium, and nickel, each with unique catalytic activities.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are widely used in academic and industrial research. These reactions typically involve the oxidative addition of an organohalide to a palladium(0) complex, followed by transmetalation and reductive elimination.

No specific research findings for palladium-catalyzed cross-coupling reactions involving 2-Fluoro-4-methoxybenzoyl chloride were found.

Rhodium-Catalyzed Reactions

Rhodium catalysts are known for their efficacy in a range of transformations, including hydroformylation, hydrogenation, and C-H activation. In the context of aroyl chlorides, rhodium catalysis can facilitate decarbonylative coupling reactions and other related processes.

No specific research findings for rhodium-catalyzed reactions involving this compound were found.

Nickel-Catalyzed Processes

Nickel, being a more earth-abundant and economical alternative to palladium, has garnered significant interest as a catalyst for cross-coupling reactions. Nickel catalysts can often activate less reactive chemical bonds and offer different selectivity profiles compared to their palladium counterparts.

No specific research findings for nickel-catalyzed processes involving this compound were found.

Dual and Trifunctional Catalysis Systems

Modern synthetic chemistry increasingly employs more complex catalytic systems to achieve high levels of selectivity and efficiency. Dual and trifunctional catalysis, where two or more catalysts work in concert to promote a transformation, allows for novel reaction pathways and the construction of intricate molecular structures.

Chiral Nucleophile and Achiral Transition Metal Cocatalysis

This approach combines a chiral nucleophile, which induces enantioselectivity, with an achiral transition metal catalyst that facilitates the primary bond-forming event. This cooperative system is particularly useful for the asymmetric synthesis of complex molecules.

No specific research findings for dual catalysis involving a chiral nucleophile and an achiral transition metal with this compound were found.

Lewis Acidic Lithium Salts in Catalysis

The addition of Lewis acidic salts, such as lithium salts, can significantly influence the outcome of transition metal-catalyzed reactions. These salts can act as co-catalysts, accelerating key steps in the catalytic cycle, such as transmetalation or reductive elimination, and can also enhance the reactivity of the substrates.

No specific research findings on the use of Lewis acidic lithium salts in catalytic reactions with this compound were found.

Organocatalysis

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. mdpi.combeilstein-journals.orgresearchgate.net This field has grown exponentially, providing powerful tools for asymmetric synthesis. beilstein-journals.org Organocatalysts can activate substrates in various ways, including through the formation of iminium ions, enamine intermediates, or through hydrogen bonding interactions. mdpi.com

In the context of acyl chlorides, organocatalysts, particularly chiral amines or N-heterocyclic carbenes, can be employed in acylation reactions. These catalysts can activate the acyl chloride or the nucleophile, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. While these general principles exist, a specific, detailed study of the application of organocatalysis to reactions involving this compound has not been found in the surveyed literature.

Electrophilic Fluorination Catalysis

Electrophilic fluorination is a key method for the introduction of fluorine atoms into organic molecules, a modification that can profoundly alter a compound's biological and chemical properties. wikipedia.orgmt.com This process typically involves a nucleophilic substrate and an electrophilic fluorine source. wikipedia.org Catalytic approaches to electrophilic fluorination aim to enhance the reactivity and selectivity of this transformation.

N-Fluorodibenzenesulfonimide (NFSI) is a widely used, commercially available electrophilic fluorinating agent. wikipedia.orgresearchgate.net It is known for its ability to deliver a fluorine atom to a variety of nucleophiles, including enolates, enamines, and other electron-rich species. wikipedia.org In the context of α-fluorination of carbonyl compounds, NFSI is a staple reagent.

While NFSI is extensively used for the α-fluorination of ketones, esters, and amides, there is no specific literature detailing the direct electrophilic fluorination of the aromatic ring or the acyl chloride group of this compound using NFSI as the catalyst or reagent. General mechanisms for NFSI-mediated fluorination often involve the generation of a nucleophilic carbon center alpha to a carbonyl group, which then attacks the electrophilic fluorine of NFSI.

Selectfluor, a trademarked name for 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is another popular and versatile electrophilic fluorinating agent. organic-chemistry.orgwikipedia.orgmdpi.com It is an air-stable, non-volatile solid, making it a more user-friendly alternative to many other fluorinating agents. mt.com The mechanism of fluorination by Selectfluor is still a subject of study but is thought to involve either a single-electron transfer (SET) pathway or a direct SN2 attack at the fluorine atom. wikipedia.org

Selectfluor is not only used for fluorination but also as a strong oxidant to mediate a variety of "fluorine-free" transformations. mdpi.comnih.gov These include oxidative halogenations, where Selectfluor oxidizes a halide source to generate a more reactive electrophilic halogen species. mdpi.comnih.gov

Despite the broad utility of Selectfluor, specific research detailing its use to further fluorinate or otherwise functionalize this compound is not available in the reviewed scientific literature. Theoretical applications could include the electrophilic fluorination of the aromatic ring, though the existing fluorine and methoxy (B1213986) substituents would direct this to specific positions and the reactivity would be influenced by the deactivating effect of the benzoyl chloride group.

Applications of 2 Fluoro 4 Methoxybenzoyl Chloride in Advanced Synthesis

Pharmaceutical Intermediates and Drug Discovery

The fluorinated benzoyl chloride motif is a key building block in medicinal chemistry. The fluorine atom can enhance a drug molecule's metabolic stability, binding affinity, and lipophilicity, which are critical pharmacokinetic properties. google.com

The introduction of fluorine into drug candidates is a widely used strategy in pharmaceutical development to improve a molecule's pharmacological profile. google.com Compounds like 2-Fluoro-4-methoxybenzoyl chloride serve as important starting materials for creating these fluorinated pharmaceuticals. The strategic placement of fluorine can modulate the electronic properties and metabolic stability of a potential drug, making it a valuable tool for medicinal chemists. allfluoro.com

A significant application of the 2-fluoro-4-methoxybenzoyl structure is in the synthesis of kinase inhibitors for cancer therapy. Kinases are enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. aartipharmalabs.com

This chemical's framework is integral to synthesizing key intermediates for potent anti-cancer drugs. For instance, the structural unit is found in 4-fluoro-2-methoxy-5-nitroaniline (B580436), a critical precursor for the synthesis of Osimertinib. google.comnih.gov Osimertinib is an epidermal growth factor receptor (EGFR) inhibitor used to treat specific types of non-small cell lung cancer. chemicalbook.com The synthesis of the 4-fluoro-2-methoxy-5-nitroaniline intermediate involves the nitration of 4-fluoro-2-methoxyaniline. google.comelitesynthlaboratories.com

Table 1: Research Data on Related Anti-Cancer Agent

| Drug Name | Target Enzyme | Therapeutic Application | Role of Fluorinated Precursor |

|---|

| Osimertinib | EGFR | Non-Small Cell Lung Cancer | The 4-fluoro-2-methoxyphenyl moiety is a core component of a key synthetic intermediate, 4-fluoro-2-methoxy-5-nitroaniline. google.comgoogle.com |

While the outline suggests a role for this compound in the synthesis of fluoroquinolone antibacterial agents like Moxifloxacin, a review of established synthetic routes does not support this. The synthesis of Moxifloxacin typically starts from a quinolone carboxylic acid core, such as l-Cyclopropyl-6,7-difluoro-8-methoxy-l,4-dihydro-4-oxo-3-quinoline-carboxylic acid, which is then condensed with (S,S)-2,8-diazabicyclo[4.3.0]nonane. nih.govgoogle.comchemicalbook.com There is no documented evidence in the primary literature of this compound being used as a direct precursor for Moxifloxacin.

Derivatives of this compound are primarily explored for their potential as enzyme inhibitors, particularly in the context of protein kinases. As detailed in the development of anti-cancer agents (Section 6.1.2), this chemical provides a scaffold that, when incorporated into larger molecules, can lead to potent and selective inhibition of enzymes like EGFR. chemicalbook.com The strategic inclusion of the fluoro and methoxy (B1213986) groups on the phenyl ring contributes to the binding interactions within the enzyme's active site.

Scientific literature does not support the use of this compound in the total synthesis of the specified bioactive compounds, Echinoside A and Salinosporamide A. However, it is noteworthy that the non-fluorinated analog, 4-methoxybenzoyl chloride , is cited as a reagent that can be used in the synthesis of these complex natural products. This highlights the importance of the methoxybenzoyl group in certain synthetic strategies but also clarifies that the fluorine atom, as present in this compound, is not a feature of the precursors used for these specific molecules.

Agrochemical Development and Herbicide Analogs

In the field of agrochemicals, fluorinated compounds are often used to develop new herbicides and pesticides with improved efficacy and environmental profiles. While direct application of this compound in major commercial herbicides is not widely documented, related structures are found in patented herbicidal compositions. For example, patents describe herbicides containing a 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid moiety. This structure, while also a fluorinated methoxyphenyl derivative, has a different substitution pattern and is part of a distinct class of pyridine-based herbicides. No direct synthetic pathway from this compound to these specific agrochemicals is described in the available literature.

Table 2: List of Chemical Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 321-24-4 | C₈H₆ClFO₂ |

| 4-methoxybenzoyl chloride | 100-07-2 | C₈H₇ClO₂ |

| Osimertinib | 1421373-65-0 | C₂₈H₃₃N₇O₂ |

| 4-fluoro-2-methoxy-5-nitroaniline | 1075705-01-9 | C₇H₇FN₂O₃ |

| 4-fluoro-2-methoxyaniline | 450-91-9 | C₇H₈FNO |

| Moxifloxacin | 151096-09-2 | C₂₁H₂₄FN₃O₄ |

| l-Cyclopropyl-6,7-difluoro-8-methoxy-l,4-dihydro-4-oxo-3-quinoline-carboxylic acid | 112811-71-9 | C₁₄H₁₁F₂NO₄ |

| (S,S)-2,8-diazabicyclo[4.3.0]nonane | 151213-42-2 | C₇H₁₄N₂ |

| Echinoside A | 68440-23-3 | C₄₁H₆₅NaO₂₁S |

| Salinosporamide A (Marizomib) | 437742-34-2 | C₁₅H₂₀ClNO₄ |

Material Science Applications

The incorporation of the 2-fluoro-4-methoxyphenyl moiety into larger molecular frameworks can impart desirable properties such as thermal stability, modified electronic behavior, and specific intermolecular interactions. These characteristics are highly sought after in the development of advanced materials.

While direct polymerization of this compound is not a common application, it serves as a crucial precursor for creating monomers used in specialty polymers. The presence of the fluorine atom is known to enhance thermal stability, chemical resistance, and hydrophobicity in polymers. An example of its utility is in the synthesis of highly structured, rigid molecules like adamantane (B196018) derivatives, which can be building blocks for high-performance polymers and materials. For instance, the related compound 3-fluoroanisole (B32098) is used to synthesize 1,3,5,7-tetrakis(2-fluoro-4-methoxyphenyl)adamantane (TFM). researchgate.net This reaction demonstrates how the 2-fluoro-4-methoxyphenyl unit can be incorporated into complex, thermally stable architectures that are precursors to specialty polymers noted for their rigidity and durability. researchgate.net

The synthesis of such adamantane-based structures highlights a pathway where this compound could be used to create monomers for polymers with applications in harsh environments, such as those requiring high thermal and chemical stability.

This compound is a key starting material for the synthesis of photoresponsive compounds, particularly those containing the 1,3,4-oxadiazole (B1194373) core. These materials can change their properties upon exposure to light, making them suitable for applications in optical switching and data storage.

A documented synthesis route begins with the conversion of 2-fluoro-4-methoxybenzoic acid (the hydrolysis product of the title chloride) into its corresponding hydrazide. semanticscholar.org This hydrazide is then reacted with a substituted acid in the presence of a dehydrating agent like phosphorus oxychloride to yield 2-(2-Fluoro-4-methoxyphenyl)-5-substituted-1,3,4-oxadiazole derivatives. semanticscholar.org The electronic properties of these oxadiazoles, influenced by the 2-fluoro-4-methoxyphenyl group, are critical to their function. These molecules have been investigated for their ability to induce photoalignment in liquid crystals, a key process in the manufacturing of advanced liquid crystal displays (LCDs). semanticscholar.org

Table 1: Synthesis of Photoresponsive Oxadiazole Derivatives

| Starting Material | Reagent | Product | Application |

|---|

In the field of organic electronics, the interface between electrodes and organic layers is critical for device efficiency and longevity. While direct use of this compound in OLED fabrication is not widely documented, its non-fluorinated analog, 4-methoxybenzoyl chloride, has been reported for the surface modification of indium tin oxide (ITO) electrodes used as cathodes in OLEDs. acgpubs.org

Synthesis of Heterocyclic Compounds

The acyl chloride functionality of this compound makes it an excellent electrophile for acylation reactions, which is a key step in the construction of various heterocyclic ring systems.

The synthesis of these five-membered heterocycles often proceeds through a common intermediate type: a 1,3-dicarbonyl compound. This compound is an ideal reagent for introducing the 2-fluoro-4-methoxybenzoyl group to form such intermediates.

Pyrazoles: A well-established route to pyrazoles is the Knorr pyrazole (B372694) synthesis, which involves the condensation of a 1,3-diketone with a hydrazine (B178648) derivative. beilstein-journals.orgorganic-chemistry.org A patented method describes the synthesis of a 1,3-diketone by reacting this compound with the enolate of a ketone. google.com This diketone intermediate is then cyclized with hydrazine to form a substituted pyrazole, which can be a core structure in pharmacologically active molecules. google.comgoogle.com

Isoxazoles: The synthesis of isoxazoles follows a similar pathway, where the 1,3-diketone intermediate is reacted with hydroxylamine (B1172632) instead of hydrazine. organic-chemistry.org The this compound can be used to generate the required 1-(2-fluoro-4-methoxyphenyl)-1,3-diketone precursor, which upon cyclization with hydroxylamine, yields a 3-(2-fluoro-4-methoxyphenyl)-5-substituted isoxazole (B147169). The fluorine and methoxy substituents can modulate the biological activity of the resulting isoxazole derivatives. organic-chemistry.org

Thiophenes: Thiophene (B33073) derivatives can be synthesized using this compound via Friedel-Crafts acylation of a pre-existing thiophene ring. A US patent describes the reaction of thiophene with this compound in the presence of a Lewis acid catalyst to produce 2-(2-fluoro-4-methoxybenzoyl)thiophene. This reaction attaches the benzoyl moiety to the thiophene ring, creating a ketone that can be a precursor for more complex thiophene-containing molecules.

The synthesis of pyrazole derivatives from 1,3-diketones is a robust and versatile method, and this compound is a key building block for creating the necessary diketone precursors. nih.govnih.gov The process generally involves two main steps:

Formation of the 1,3-Diketone: A ketone is first deprotonated with a strong base (e.g., lithium diisopropylamide or sodium hydride) to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. An acidic workup then yields the 1-(2-fluoro-4-methoxyphenyl)-1,3-diketone. google.com

Cyclization with Hydrazine: The resulting 1,3-diketone is then reacted with hydrazine or a substituted hydrazine (e.g., methylhydrazine). The reaction proceeds via a condensation mechanism, where the nitrogen atoms of the hydrazine attack the two carbonyl carbons of the diketone, followed by the elimination of two water molecules to form the stable aromatic pyrazole ring. google.comnih.gov

This methodology has been used in the synthesis of pyrazolopyridine derivatives investigated as potential anti-cancer agents, demonstrating the pharmaceutical relevance of pyrazoles derived from this compound. google.comgoogle.com

Table 2: Synthesis of Pyrazole Derivatives via 1,3-Diketone Intermediate

| Step | Reactant 1 | Reactant 2 | Intermediate/Product |

|---|---|---|---|

| 1. Diketone Formation | Ketone Enolate | This compound | 1-(2-Fluoro-4-methoxyphenyl)-1,3-diketone |

Indolizine (B1195054) Derivatives

The synthesis of indolizine scaffolds, which are core structures in various biologically active compounds, represents a significant area of research in medicinal and organic chemistry. A key application of this compound in advanced synthesis is its use as a precursor in the palladium-catalyzed construction of functionalized indolizine derivatives. This method provides an efficient route to creating complex heterocyclic molecules that are otherwise challenging to synthesize.

One of the prominent methods for synthesizing indolizine derivatives involves the palladium-catalyzed reaction between propargylic pyridines and aroyl chlorides. sci-hub.sesci-hub.se This reaction proceeds through a 5-endo-dig cyclization pathway. The process is initiated by the formation of an acylpalladium species from the oxidative addition of the aroyl chloride, such as this compound, to a Pd(0) complex. sci-hub.se This intermediate then participates in a cyclization with the propargylic pyridine (B92270) to yield the highly functionalized indolizine.

The versatility of this reaction allows for the incorporation of various substituents on the aroyl chloride, including those with both electron-donating and electron-withdrawing groups. sci-hub.se Research has demonstrated that aroyl chlorides with methoxy (electron-donating) and fluoro (electron-withdrawing) substituents successfully yield indolizine derivatives in high yields. sci-hub.se This indicates that this compound is a suitable and effective reagent for this transformation. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base, like triethylamine (B128534) (Et₃N), in a suitable solvent like tetrahydrofuran (B95107) (THF). sci-hub.se

The general applicability of this palladium-catalyzed reaction is highlighted by the successful synthesis of a variety of indolizine derivatives from different substituted aroyl chlorides. The following table illustrates the scope of this reaction with various aroyl chlorides, providing a strong basis for the expected reactivity of this compound in a similar synthetic context.

| Aroyl Chloride Reactant | Propargylic Pyridine Reactant | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Benzoyl chloride | 1-(Pyridin-2-yl)prop-2-yn-1-yl pivalate | Pd(PPh₃)₄ | Et₃N | Toluene (B28343) | 60 | 76 | sci-hub.se |

| 4-Methoxybenzoyl chloride | 1-(Pyridin-2-yl)prop-2-yn-1-yl pivalate | Pd(PPh₃)₄ | Et₃N | THF | 60 | 85 | sci-hub.se |

| 4-Fluorobenzoyl chloride | 1-(Pyridin-2-yl)prop-2-yn-1-yl pivalate | Pd(PPh₃)₄ | Et₃N | THF | 60 | 88 | sci-hub.se |

| 2-Toluoyl chloride | 1-(Pyridin-2-yl)prop-2-yn-1-yl pivalate | Pd(PPh₃)₄ | Et₃N | THF | 60 | 54 | sci-hub.se |

| 1-Naphthoyl chloride | 1-(Pyridin-2-yl)prop-2-yn-1-yl pivalate | Pd(PPh₃)₄ | Et₃N | THF | 60 | 75 | sci-hub.se |

Analytical Methodologies for Research and Quality Control

Chromatographic Techniques for Analysis of Acyl Chlorides and Derivatives

Chromatography is a cornerstone for the separation and analysis of 2-Fluoro-4-methoxybenzoyl chloride and its related substances. The choice of technique depends on the analyte's volatility, stability, and the analytical objective, such as purity assessment or reaction monitoring.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of acyl chlorides, though direct analysis is often challenging due to their reactive nature and potential instability on many common stationary phases. americanpharmaceuticalreview.com For this reason, analysis of compounds like this compound typically employs a derivatization strategy, followed by reverse-phase (RP-HPLC) analysis. americanpharmaceuticalreview.comresearchgate.net

RP-HPLC is particularly suitable for separating the more stable derivatives, such as esters or amides, from the parent compound and other impurities. researchgate.net For instance, a method developed for a related compound, 4-methoxybenzyl chloride, utilized a reverse-phase column with a gradient mobile phase of acetonitrile (B52724) and a buffered aqueous solution to achieve separation. orientjchem.org The use of a UV detector is common, and if the acyl chloride or its derivative lacks a strong chromophore, a derivatizing agent that incorporates a UV-active group can be used. americanpharmaceuticalreview.com

Key considerations for HPLC analysis include: